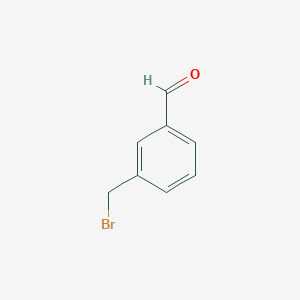

3-(Bromomethyl)benzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(bromomethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPGAYXSRGROSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427817 | |

| Record name | 3-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82072-23-9 | |

| Record name | 3-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzaldehyde is a versatile bifunctional organic compound featuring both an aldehyde and a benzyl bromide moiety. This unique combination of reactive sites makes it a valuable intermediate in a wide array of synthetic transformations, particularly in the fields of medicinal chemistry and materials science. The aldehyde group serves as a handle for forming carbon-nitrogen and carbon-carbon double bonds through reactions such as reductive amination and Wittig olefination, while the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions to introduce benzylic ether, ester, and alkyl functionalities. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and reaction workflows.

Chemical and Physical Properties

This compound is a solid at room temperature with a pale yellow appearance.[1] It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 82072-23-9 | [1][2][3] |

| Molecular Formula | C₈H₇BrO | [3] |

| Molecular Weight | 199.04 g/mol | [1][3][4] |

| Melting Point | 49 °C | [1][5] |

| Boiling Point | 269.7 ± 23.0 °C (Predicted) | [1][5] |

| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [1] |

| Physical Form | Solid | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents such as toluene, chloroform, and methanol. |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃, 300 MHz) | δ 10.03 (s, 1H, -CHO), 7.91 (s, 1H, Ar-H), 7.83 (d, J = 7.5 Hz, 1H, Ar-H), 7.68 (d, J = 7.5 Hz, 1H, Ar-H), 7.54 (t, J = 7.5 Hz, 1H, Ar-H), 4.55 (s, 2H, -CH₂Br). |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 191.6 (CHO), 138.9 (Ar-C), 136.8 (Ar-C), 134.9 (Ar-C), 129.7 (Ar-C), 32.1 (CH₂Br). |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to its molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹) and C-Br stretch. |

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

| Hazard | GHS Pictograms | Hazard Statements |

| Classification | Corrosion, Exclamation Mark | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled.[6] |

| Signal Word | Danger |

Precautionary Statements: P260, P264, P270, P280, P301+P312+P330, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P362+P364, P405, P501.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of α-bromo-m-tolunitrile using Diisobutylaluminum hydride (DIBAL-H).

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via DIBAL-H reduction.

Detailed Protocol:

-

Dissolve α-bromo-m-tolunitrile (5 g, 25.51 mmol) in toluene and cool the solution to 0 °C under an argon atmosphere.

-

Add Diisobutylaluminum hydride (36.0 ml, 36.0 mmol, 1 M in Hexanes) dropwise to the solution.

-

Stir the reaction mixture for 2 hours at 0 °C.

-

Add 66 ml of chloroform to the solution, followed by 200 ml of 10% HCl.

-

Stir the mixture for an additional hour.

-

Separate the organic layer and wash it with distilled water.

-

Dry the organic layer with Na₂SO₄ and concentrate it to yield a clear oil.

-

Allow the oil to crystallize overnight.

-

Filter the white crystals and wash them with ice-cold hexanes.

-

Dry the crystals to yield the final product.

Wittig Reaction for Stilbene Synthesis

The aldehyde functionality of this compound readily undergoes Wittig reactions to form stilbene derivatives, which are important scaffolds in medicinal chemistry.

Experimental Workflow for Wittig Reaction

Caption: General workflow for the synthesis of stilbene derivatives.

Detailed Protocol:

-

Prepare the phosphorus ylide by treating a benzyltriphenylphosphonium halide with a strong base (e.g., sodium methoxide) in a dry solvent like methanol.

-

To this ylide solution, add this compound.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an appropriate aqueous work-up.

-

Purify the resulting stilbene derivative by column chromatography or recrystallization. This typically yields a mixture of (E)- and (Z)-isomers.

Reductive Amination

The aldehyde group can be converted to an amine via reductive amination, a key transformation in the synthesis of many pharmaceutical compounds.

Experimental Workflow for Reductive Amination

Caption: General protocol for reductive amination.

Detailed Protocol:

-

To a solution of this compound (1 equivalent) in a suitable solvent such as ethyl acetate, add the desired primary or secondary amine (1.1 equivalents).

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.2 equivalents), to the mixture.

-

Stir the reaction at room temperature for approximately 6 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired amine.

Applications in Drug Discovery and Organic Synthesis

The dual reactivity of this compound makes it a valuable building block in the synthesis of a wide range of biologically active molecules and complex organic structures.

-

Pharmaceutical Intermediates: The ability to introduce both an amine (via the aldehyde) and another functional group (via the benzyl bromide) makes this compound a key intermediate in the synthesis of various pharmaceutical agents.

-

Agrochemicals: Similar to its use in pharmaceuticals, it serves as a precursor for the synthesis of novel pesticides and herbicides.

-

Synthesis of Heterocycles: The aldehyde and benzyl bromide functionalities can be utilized in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many drug molecules.

-

Material Science: The aromatic nature and reactive handles of this compound make it suitable for the synthesis of novel polymers and functional materials.

Conclusion

This compound is a highly useful and versatile reagent in organic synthesis. Its distinct reactive sites allow for a multitude of chemical transformations, providing access to a diverse array of complex molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and professionals in the chemical and pharmaceutical sciences. Due to its hazardous nature, it is imperative that all handling and reactions are performed with appropriate safety measures in place.

References

- 1. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

3-(Bromomethyl)benzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Bromomethyl)benzaldehyde, a key reagent in organic synthesis and drug discovery. The document outlines its chemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Core Chemical Properties

This compound is a substituted aromatic aldehyde that serves as a versatile building block in the synthesis of more complex molecules. Its utility stems from the presence of two reactive functional groups: an aldehyde and a bromomethyl group.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO | [1][2][3] |

| Molecular Weight | 199.04 g/mol | [2][3] |

| CAS Number | 82072-23-9 | [1][2][3] |

| Appearance | Solid | [1] |

| Purity | 96-97% | [1] |

| IUPAC Name | This compound | |

| Synonyms | alpha-Bromo-m-tolualdehyde, Benzaldehyde, 3-(bromomethyl)- | [1] |

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis of this compound via the reduction of α-bromo-m-toluinitrile using Diisobutylaluminum hydride (DIBAL-H).[4] This method has been reported to yield the desired product in high purity.

Materials:

-

α-bromo-m-toluinitrile (5 g, 25.51 mmol)

-

Toluene

-

Diisobutylaluminum hydride (DIBAL-H) (35.96 ml, 35.96 mmol, 1 M in Hexanes)

-

Chloroform (CHCl₃)

-

10% Hydrochloric acid (HCl)

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Ice-cold hexanes

Procedure:

-

Dissolve α-bromo-m-toluinitrile (5 g, 25.51 mmol) in toluene in a suitable reaction vessel.

-

Cool the solution to 0°C under an argon atmosphere.

-

Add Diisobutylaluminum hydride (35.96 ml, 35.96 mmol, 1 M in Hexanes) dropwise to the solution. The solution will turn from a white opaque suspension to a clear yellow solution.

-

Allow the reaction to stir for 2 hours at 0°C.

-

After 2 hours, add 66 ml of chloroform to the reaction mixture, followed by the slow addition of 200 ml of 10% HCl.

-

Stir the resulting mixture for an additional hour.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with distilled water.

-

Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate in vacuo to yield a clear oil.

-

The oil should crystallize overnight.

-

Filter the white crystals and wash with ice-cold hexanes.

-

Allow the crystals to dry to yield the final product, this compound.

This procedure has been reported to yield the product in 94% yield (4.77 g).[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from α-bromo-m-toluinitrile.

References

3-(Bromomethyl)benzaldehyde IUPAC name and structure

An In-depth Technical Guide to 3-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a functionalized aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive aldehyde group and a benzylic bromide, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in research and development. The presence of the bromomethyl group offers a site for nucleophilic substitution, while the aldehyde group can undergo a wide range of transformations, positioning this reagent as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for the compound is This compound .[3][4][5] Its structure consists of a benzene ring substituted with an aldehyde group (-CHO) and a bromomethyl group (-CH₂Br) at the meta (1,3) positions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | [3][6] |

| Molecular Weight | 199.04 g/mol | [3][6] |

| Appearance | White crystalline solid | [7] |

| Boiling Point | 49-51 °C | [4] |

| Physical Form | Solid | [4] |

| Purity | ≥97% (typical) | [4] |

| Storage Temperature | 2-8 °C, under inert atmosphere | |

| CAS Number | 82072-23-9 | [3][6] |

Synthesis and Experimental Protocols

This compound is commercially available but can also be synthesized in the laboratory.[7] A common and high-yield synthetic route involves the reduction of a nitrile precursor.

Protocol: Synthesis via Reduction of α-Bromo-m-toluinitrile

This procedure details the synthesis of this compound from commercially available alpha-bromo-m-toluinitrile using Diisobutylaluminum hydride (DIBAL-H) as the reducing agent.[7] This method is noted for its high efficiency, achieving a yield of approximately 94%.[7]

Materials:

-

alpha-bromo-m-toluinitrile (5 g, 25.51 mmol)

-

Toluene (anhydrous)

-

Diisobutylaluminum hydride (DIBAL-H), 1 M in Hexanes (35.96 ml, 35.96 mmol)

-

Chloroform (CHCl₃)

-

10% Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄)

-

Hexanes (ice-cold)

Procedure:

-

Dissolve alpha-bromo-m-toluinitrile (5 g, 25.51 mmol) in anhydrous toluene.

-

Cool the solution to 0 °C under an argon atmosphere.

-

Add Diisobutylaluminum hydride (35.96 ml, 1 M in Hexanes) dropwise to the solution. The solution will turn from a white opaque suspension to a clear yellow solution.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Add 66 ml of chloroform to the reaction mixture, followed by the slow addition of 200 ml of 10% HCl to quench the reaction.

-

Stir the resulting mixture vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Concentrate the filtrate under reduced pressure to yield a clear oil, which should crystallize upon standing overnight.

-

Filter the white crystals and wash with ice-cold hexanes.

-

Dry the crystals to obtain the final product, this compound.

Alternative Synthetic Routes: Other potential synthetic strategies include the Stephen Reduction of the corresponding nitrile or free-radical bromination of 3-methylbenzaldehyde (Wohl-Ziegler Reaction), although the reduction of the nitrile is often preferred for its good to excellent yields.[7]

References

3-(Bromomethyl)benzaldehyde safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 3-(Bromomethyl)benzaldehyde

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety information for this compound (CAS No: 82072-23-9), drawing from available Safety Data Sheets (SDS).

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | m-Bromomethylbenzaldehyde |

| CAS Number | 82072-23-9 |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol [1][2][3] |

| Physical Form | Solid[4] |

| Purity | >97%[4][5] |

Hazard Identification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications indicate its primary dangers.

GHS Hazard Classification [1]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Danger[4][5][6] | H302: Harmful if swallowed[1][5][6][7] |

| Acute Toxicity, Inhalation | 4 | Danger[4][5][6] | H332: Harmful if inhaled[1][5][6] |

| Skin Corrosion/Irritation | 1B | Danger[4][5][6] | H314: Causes severe skin burns and eye damage[1][5][6] |

| Serious Eye Damage/Eye Irritation | 1 | Danger[4][5][6] | H318: Causes serious eye damage[1] |

| Acute toxicity, Dermal | 4 | Danger[4][5][6] | H312: Harmful in contact with skin[1] |

| Specific target organ toxicity, single exposure | 3 | Danger[4][5][6] | H335: May cause respiratory irritation[1][7] |

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[4]

Hazard Statements Summary:

-

H312: Harmful in contact with skin[1]

Physical and Chemical Properties

Quantitative data regarding the physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Melting Point | 49-51 °C | [2] |

| Boiling Point | 269.7 °C at 760 mmHg | [2] |

| Appearance | Solid | [4] |

Note: Detailed experimental protocols for the determination of these physical properties are not provided in the reviewed Safety Data Sheets.

Toxicological Information

While GHS classifications indicate toxicity, specific quantitative data such as LD50 or LC50 values for this compound are not consistently provided across safety data sheets. The classifications are based on toxicological assessments, but the detailed experimental reports are not publicly available in these documents.

For the similar compound 3-Bromobenzaldehyde (CAS 3132-99-8), the following data has been reported:

It is crucial to note that this data is for a related but structurally different compound and should be used with caution for assessing the toxicity of this compound.

Fire and Explosion Hazard Data

| Property | Value |

| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides.[5] |

| Special Firefighting Procedures | Wear a self-contained breathing apparatus for firefighting if necessary.[6] |

Note: A specific flash point for this compound is not listed in the reviewed documents. For the related compound 3-Bromobenzaldehyde, a flash point of 96°C (204.8°F) has been reported.[8][10]

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Caption: Workflow for safe handling and emergency response for this compound.

Experimental Protocols

The Safety Data Sheets reviewed for this compound summarize the results of toxicological and physical hazard assessments but do not provide detailed experimental methodologies. For instance, the GHS classifications (e.g., Acute Toxicity Category 4) are derived from experimental data, but the specific protocols, such as the species tested, dosage, and observation periods, are not included in the standard SDS.[5][6][7] Researchers requiring this level of detail would need to consult more specialized toxicological databases or commission specific studies.

First-Aid Measures

Immediate medical attention is required in case of exposure.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][6]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Immediate medical attention is required.[5][6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[5][6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[5][6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and contact with skin and eyes.[5][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[6]

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.[5][6] It should be stored apart from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]

-

Disposal: Disposal of contents/container should be in accordance with applicable local, regional, and national laws and regulations.[6]

References

- 1. This compound | C8H7BrO | CID 7127825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 医药化工中间体,CAS#:82072-23-9,3-溴甲基苯甲醛,this compound [chemfish.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 82072-23-9 [sigmaaldrich.com]

- 5. fishersci.es [fishersci.es]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Physical Properties of 3-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzaldehyde is an important bifunctional organic compound featuring both an aldehyde and a bromomethyl group. This unique combination of reactive sites makes it a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] The aldehyde group can undergo a variety of transformations, such as oxidation, reduction, and nucleophilic addition, while the bromomethyl group is an excellent electrophile for introducing the benzyl moiety into other molecules.[1] Understanding the physical properties of this compound is crucial for its effective handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of its key physical characteristics, supported by experimental protocols and diagrams to illustrate its synthetic utility.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO | [3] |

| Molecular Weight | 199.04 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 49 °C | [4] |

| Boiling Point | 269.7 ± 23.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [4] |

| CAS Number | 82072-23-9 | [3] |

| IUPAC Name | This compound | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of this compound are outlined below. These are generalized procedures standard in organic chemistry laboratories.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.[5]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 10-15 °C below the expected melting point (49 °C).

-

Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[7] A pure sample will have a sharp melting point range of 1-2 °C.

Boiling Point Determination (Microscale)

For small quantities of a liquid, a microscale boiling point determination is appropriate. Since this compound is a solid at room temperature, it would need to be melted first.

Apparatus:

-

Melting point apparatus

-

Small test tube (e.g., 6x50 mm) or a melting point tube

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

Place a small amount of molten this compound into a small test tube or a larger melting point tube.

-

Invert a smaller capillary tube (sealed end up) and place it inside the larger tube containing the sample. This will act as a boiling chip.[8]

-

Attach the sample tube to a thermometer and place it in a heating bath or a melting point apparatus.[9]

-

Heat the sample gently. As the temperature rises, air trapped in the inverted capillary will bubble out.[10]

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary.[8]

-

Alternatively, note the temperature at which the liquid level inside the capillary tube is the same as the level outside.

Density Determination of a Solid

The density of a solid can be determined by the displacement method.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water, for which this compound has low solubility)

Procedure:

-

Weigh a sample of this compound using an analytical balance to determine its mass.

-

Partially fill a graduated cylinder with a liquid in which the compound is insoluble and record the initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged.

-

Record the new volume. The difference between the final and initial volumes is the volume of the solid.

-

Calculate the density by dividing the mass of the solid by its volume.[11]

Solubility Determination

A qualitative assessment of solubility in various solvents provides information about the polarity of the compound.

Apparatus:

-

Small test tubes

-

Spatula

-

A range of solvents (e.g., water, ethanol, diethyl ether, acetone)

Procedure:

-

Place a small amount (approx. 10-20 mg) of this compound into a test tube.[12]

-

Add about 1 mL of the chosen solvent to the test tube.[12]

-

Agitate the mixture vigorously for about 30 seconds.

-

Observe whether the solid dissolves completely. If it does, the compound is soluble in that solvent. If a significant portion remains undissolved, it is considered insoluble or sparingly soluble.[13]

-

Repeat the test with different solvents to create a solubility profile.

Applications in Drug Development and Synthesis

This compound is a versatile building block in medicinal chemistry.[14] Its bifunctional nature allows for sequential or orthogonal reactions, enabling the synthesis of complex molecular architectures.[1][15] The aldehyde can be used in reactions like Wittig olefination, reductive amination, and the formation of Schiff bases, while the bromomethyl group is a potent electrophile for alkylation of nucleophiles such as amines, phenols, and thiols.[1] This dual reactivity makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other scaffolds of pharmaceutical interest.[16] Benzaldehyde derivatives, in general, are known to be key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[17][18][19]

Synthesis and Reactivity

A common synthetic route to this compound involves the reduction of a nitrile.[20]

Caption: A simplified workflow for the synthesis of this compound.

The reactivity of the two functional groups allows for its use in constructing diverse molecular frameworks.

Caption: Reactivity of this compound leading to pharmaceutical compounds.

Biological Activity and Signaling Pathways

While specific data on the direct interaction of this compound with signaling pathways is limited, benzaldehyde and its derivatives have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These activities are often attributed to their ability to modulate various cellular signaling pathways. For instance, some benzaldehyde derivatives have been found to inhibit the MAPK signaling pathway, which is crucial in inflammation. Benzaldehyde has also been shown to induce autophagy through the Sonic Hedgehog (Shh) signaling pathway in certain cellular contexts. Furthermore, benzaldehyde derivatives have been investigated for their potential to inhibit cancer-associated signaling pathways by interacting with proteins like 14-3-3ζ.

Caption: Potential inhibition of the MAPK pathway by benzaldehyde derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H7BrO | CID 7127825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:82072-23-9 | Chemsrc [chemsrc.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. chemtips.wordpress.com [chemtips.wordpress.com]

- 9. chemconnections.org [chemconnections.org]

- 10. chymist.com [chymist.com]

- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. m.youtube.com [m.youtube.com]

- 14. 82072-23-9|this compound| Ambeed [ambeed.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Solubility Profile of 3-(Bromomethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(bromomethyl)benzaldehyde in various organic solvents. Due to a notable lack of experimentally determined quantitative data in publicly accessible literature, this document presents computationally predicted solubility values and outlines detailed experimental protocols to enable researchers to determine precise solubility data in their own laboratory settings.

Physicochemical Properties of this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₇BrO.[1][2] Its structure, featuring a polar aldehyde group and a semi-polar bromomethyl group attached to a non-polar benzene ring, suggests a varied solubility profile in organic solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| Physical Form | Solid | [3][4] |

| Boiling Point | 49-51 °C | [4] |

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical supplier information have revealed a significant absence of experimentally determined quantitative solubility data for this compound in common organic solvents. However, a computationally predicted aqueous solubility value is available.

Table 1: Predicted Aqueous Solubility of this compound

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Prediction Method |

| Water | 0.367 | 0.00184 | ESOL |

Disclaimer: The data presented in Table 1 is based on computational predictions and should be used as an estimation.[5] Experimental verification is highly recommended.

While quantitative data for organic solvents is unavailable, the general principle of "like dissolves like" can provide a qualitative estimation of solubility. Given its structure, this compound is expected to be more soluble in polar organic solvents and those with moderate polarity, such as short-chain alcohols, acetone, and chlorinated solvents, than in non-polar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for applications such as reaction optimization, purification, and formulation development, the following established methods for determining the solubility of a solid organic compound are recommended.[6][7][8][9]

Equilibrium Shake-Flask Method

This is the gold standard method for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., acetone, ethanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed. The excess solid should be visible.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath. The temperature should be controlled to the desired experimental condition (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

After the equilibration period, allow the vial to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

High-Throughput Screening (HTS) Method

This method is suitable for rapidly estimating the solubility in multiple solvents.

Objective: To quickly assess the approximate solubility of this compound across a range of solvents.

Materials:

-

This compound (solid)

-

A selection of organic solvents

-

96-well microplate with sealing film

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer)

Procedure:

-

Dispense a known amount of solid this compound into the wells of a 96-well plate.

-

Add a known volume of each of the different organic solvents to the respective wells.

-

Seal the plate to prevent solvent evaporation.

-

Place the plate on a shaker and agitate for a set period (e.g., 2-24 hours) at a controlled temperature.

-

Measure the concentration of the dissolved compound. This can be achieved by direct UV-Vis absorbance reading of the plate if the compound has a chromophore that absorbs at a wavelength where the solvent is transparent. Alternatively, aliquots can be taken for analysis by another method like HPLC.

-

The solubility can be estimated based on the measured concentration.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound. This workflow can guide a researcher from initial qualitative tests to more rigorous quantitative determination.

References

- 1. This compound | C8H7BrO | CID 7127825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 82072-23-9 [sigmaaldrich.com]

- 4. This compound | 82072-23-9 [sigmaaldrich.com]

- 5. 82072-23-9|this compound| Ambeed [ambeed.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Stability and Storage of 3-(Bromomethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzaldehyde is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of two reactive moieties: an aldehyde group, which can participate in various condensation and nucleophilic addition reactions, and a benzylic bromide, a potent alkylating agent. The inherent reactivity of these functional groups, however, raises critical concerns regarding the compound's stability and requisite storage conditions to ensure its integrity and prevent the formation of impurities that could compromise experimental outcomes and product quality. This technical guide provides an in-depth overview of the stability profile of this compound, outlining recommended storage conditions, potential degradation pathways, and methodologies for its stability assessment.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, adherence to appropriate storage and handling protocols is paramount. The following conditions are recommended based on safety data sheets (SDS) and the known reactivity of similar chemical entities.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[1] | Minimizes the rate of potential thermal degradation and side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Prevents oxidation of the aldehyde group and potential reactions with atmospheric moisture. |

| Container | Keep in a tightly sealed, light-resistant container.[2] | Protects from moisture, which can cause hydrolysis of the benzylic bromide, and from light, which can induce photochemical degradation. |

| Ventilation | Store in a well-ventilated area.[2] | Ensures safe containment of any volatile degradation products or vapors. |

| Incompatible Materials | Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents. | These reagents can react with the aldehyde and/or the bromomethyl group, leading to degradation. |

Potential Degradation Pathways

The chemical structure of this compound makes it susceptible to several degradation pathways, primarily involving the aldehyde and the bromomethyl functional groups. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

Hydrolysis

The benzylic bromide moiety is susceptible to nucleophilic substitution by water, leading to the formation of 3-(hydroxymethyl)benzaldehyde. This hydrolysis reaction is a common degradation pathway for benzylic halides. A forced degradation study on a closely related compound, 4-bromomethyl-3-nitrobenzoic acid, identified the corresponding benzyl alcohol as the major degradation product under acidic and alkaline hydrolytic conditions.[3]

Oxidation

The aldehyde group is prone to oxidation, which can lead to the formation of 3-(bromomethyl)benzoic acid. This process can be accelerated by exposure to air (auto-oxidation) and certain oxidizing agents.

Photodegradation

Aromatic aldehydes can undergo photochemical reactions upon exposure to light.[4][5] For this compound, this could involve radical reactions initiated by the cleavage of the carbon-bromine bond or reactions involving the excited state of the aldehyde, potentially leading to a complex mixture of degradation products.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For brominated aromatic compounds, this can involve the cleavage of the carbon-bromine bond, leading to the formation of radical species that can initiate further reactions, including polymerization.[6][7]

A logical workflow for assessing the stability of this compound is presented below.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to accelerate degradation and identify potential degradation products. The following protocols are based on general guidelines for stability testing of pharmaceutical intermediates.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media. A co-solvent such as acetonitrile may be required to ensure solubility.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) in the dark.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound and any degradation products.

Oxidative Stability Assessment

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) in the dark.

-

Monitor the reaction at various time points by withdrawing aliquots, quenching the reaction if necessary (e.g., by adding sodium bisulfite), and analyzing by HPLC.

Photostability Assessment

Objective: To determine the effect of light exposure on the stability of this compound.

Methodology:

-

Expose a solid sample of this compound and a solution of the compound in a suitable solvent to a light source that provides both ultraviolet (UV) and visible (Vis) light, as specified in ICH guideline Q1B.

-

Maintain a control sample in the dark under the same temperature and humidity conditions.

-

At defined intervals, analyze the exposed and control samples by HPLC to assess the extent of degradation.

Thermal Stability Assessment

Objective: To evaluate the stability of solid this compound at elevated temperatures.

Methodology:

-

Place a known quantity of solid this compound in a suitable container (e.g., a sealed vial under an inert atmosphere).

-

Expose the samples to a range of elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.

-

At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent for HPLC analysis.

Analytical Methodologies

A stability-indicating analytical method is essential to separate the intact compound from its degradation products, allowing for accurate quantification of stability.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of this compound and its potential degradation products. Based on a study of a similar compound, 4-bromomethyl-3-nitrobenzoic acid, the following starting conditions can be proposed and optimized:[3]

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development to assess peak purity).

-

Temperature: Controlled column temperature (e.g., 30°C).

Identification of Degradation Products

For the structural elucidation of degradation products observed in the forced degradation studies, hyphenated techniques are invaluable:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products, which is crucial for their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to obtain detailed structural information of isolated degradation products.

Proposed Degradation Pathway Visualization

Based on the known reactivity of the functional groups, a potential degradation pathway for this compound under hydrolytic and oxidative stress is proposed below.

Conclusion

This compound is a reactive and valuable synthetic intermediate. Its stability is influenced by temperature, moisture, light, and the presence of incompatible substances. Proper storage in a cool, dry, dark, and inert environment is essential to maintain its integrity. Forced degradation studies coupled with a validated stability-indicating HPLC method are critical for understanding its degradation profile and for the development of robust formulations and processes. The primary anticipated degradation pathways are hydrolysis of the benzylic bromide to the corresponding alcohol and oxidation of the aldehyde to a carboxylic acid. A thorough understanding of these stability aspects is crucial for researchers and drug development professionals to ensure the quality and reliability of their work involving this important chemical building block.

References

- 1. edaegypt.gov.eg [edaegypt.gov.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 7. Research Portal [researchportal.murdoch.edu.au]

Commercial Availability and Synthetic Guide for 3-(Bromomethyl)benzaldehyde: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological applications of 3-(Bromomethyl)benzaldehyde. This versatile bifunctional molecule serves as a crucial building block in medicinal chemistry and drug discovery, offering a reactive bromomethyl group and an aldehyde functionality for diverse chemical transformations.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity levels are typically high, often 95% or greater, making it suitable for most research and development applications. The compound is generally supplied as a solid. Pricing varies depending on the supplier and the quantity purchased.

| Supplier | Purity | Quantity | Price (USD) |

| Sigma-Aldrich[1] | 97% | 250 mg | $17.25 |

| 1 g | $34.50 | ||

| 5 g | $161.00 | ||

| 10 g | $276.00 | ||

| 25 g | $552.00 | ||

| Ambeed | 97% | - | Contact for pricing |

| Parchem | - | Bulk/Custom | Contact for pricing |

| CymitQuimica | 96% | 250 mg | €26.00 |

| 1 g | €44.00 | ||

| 5 g | €120.00 | ||

| 10 g | €178.00 | ||

| 25 g | €317.00 | ||

| JR MediChem LLC | 98% | - | Contact for pricing |

| Amerigo Scientific | 95% | - | Contact for pricing |

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common method involves the reduction of α-bromo-m-toluinitrile followed by hydrolysis.[2]

Experimental Protocol: Synthesis from α-bromo-m-toluinitrile[2]

Materials:

-

α-bromo-m-toluinitrile

-

Toluene

-

Diisobutylaluminum hydride (DIBAL-H) in hexanes (1 M solution)

-

Chloroform (CHCl3)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Distilled water

-

Sodium sulfate (Na2SO4), anhydrous

-

Ice-cold hexanes

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve α-bromo-m-toluinitrile (e.g., 5 g, 25.51 mmol) in toluene in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add DIBAL-H (1 M solution in hexanes, e.g., 35.96 mL, 35.96 mmol) dropwise to the stirred solution. The solution may change color.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Add chloroform (e.g., 66 mL) to the reaction mixture, followed by the slow addition of 10% aqueous HCl (e.g., 200 mL).

-

Continue stirring for an additional hour.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield a clear oil, which should crystallize upon standing overnight.

-

Filter the white crystals and wash them with ice-cold hexanes.

-

Dry the crystals to obtain the final product, this compound.

This procedure has been reported to yield the product in high purity and with a yield of approximately 94%.[2]

Caption: Synthetic workflow for this compound.

Biological Activities and Applications in Drug Discovery

Benzaldehyde and its derivatives have demonstrated a range of biological activities, making them valuable scaffolds in drug development. This compound, with its two reactive sites, is a key intermediate for synthesizing more complex molecules with potential therapeutic applications. The aldehyde group can be readily transformed into other functional groups, while the bromomethyl group is an excellent electrophile for substitution reactions.

Anticancer and Anti-inflammatory Potential

Benzaldehyde derivatives have been investigated for their anticancer and anti-inflammatory properties. Studies have shown that some benzaldehydes can inhibit the growth of cancer cells and suppress inflammatory responses.[3][4] For instance, benzaldehyde has been reported to suppress the interaction of the 14-3-3ζ protein with its client proteins, which are involved in cancer-associated signaling pathways.[3]

Modulation of Signaling Pathways

The biological effects of benzaldehydes are often attributed to their ability to modulate intracellular signaling pathways.

MAPK Signaling Pathway: Some benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Caption: Inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

14-3-3ζ Interaction: Benzaldehyde has been shown to inhibit the binding of the 14-3-3ζ protein to its various client proteins, such as those in the PI3K/AKT/mTOR and STAT3 pathways. This disruption of protein-protein interactions can lead to the suppression of multiple cancer-promoting signaling cascades.[3]

Caption: Benzaldehyde inhibits 14-3-3ζ and client protein interaction.

Experimental Protocols for Biological Evaluation

For researchers investigating the biological activities of novel compounds synthesized from this compound, the following are representative protocols for common in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., K562)[6]

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Acidic isopropanol or DMSO

-

96-well plates

-

Test compound (dissolved in a suitable solvent like DMSO)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add acidic isopropanol or DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vitro Anti-inflammatory Assay (Egg Albumin Denaturation)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

-

Fresh hen's egg albumin

-

Phosphate-buffered saline (PBS), pH 6.4

-

Test compound

-

Reference standard (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing egg albumin and PBS.

-

Add varying concentrations of the test compound or reference standard to the reaction mixture.

-

Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.

Materials:

-

Cell line of interest

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest, e.g., p-ERK, total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Caption: General workflow for Western Blotting analysis.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its utility is underscored by the diverse biological activities reported for the broader class of benzaldehyde derivatives, including their ability to modulate key signaling pathways implicated in cancer and inflammation. The experimental protocols provided herein offer a starting point for researchers to explore the therapeutic potential of novel compounds derived from this valuable intermediate.

References

An In-depth Technical Guide on the Reactivity of 3-(Bromomethyl)benzaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)benzaldehyde is a versatile bifunctional organic compound of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its reactivity is characterized by the presence of two key functional groups: a reactive benzylic bromide and an electrophilic aldehyde. This guide provides a comprehensive overview of the reactivity of the bromomethyl group with a diverse range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and mechanistic insights are presented to facilitate its application in research and development.

Core Reactivity Principles

The primary site of nucleophilic attack on this compound is the benzylic carbon of the bromomethyl group. The reactivity of this site is enhanced by the stability of the potential benzylic carbocation intermediate, which is resonance-stabilized by the adjacent benzene ring. Consequently, this compound readily undergoes nucleophilic substitution reactions.

These reactions can proceed through two primary mechanisms:

-

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. As a primary benzylic halide, this is a common pathway for reactions with this compound, especially with strong, unhindered nucleophiles in polar aprotic solvents.

-

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored by polar protic solvents, weaker nucleophiles, and conditions that promote the stability of the carbocation.

The choice between the SN1 and SN2 pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Reactions with Nucleophiles: A Quantitative Overview

The versatility of this compound is demonstrated by its reactivity with a wide array of nucleophiles. The following tables summarize the outcomes of these reactions, providing a comparative overview of reaction conditions and yields.

Table 1: Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phenoxide | Sodium Phenoxide | DMF | - | 80 | 4 | 3-(Phenoxymethyl)benzaldehyde | ~90 |

| Alkoxide | Sodium Methoxide | Methanol | - | Reflux | 6 | 3-(Methoxymethyl)benzaldehyde | High |

| Carboxylate | Sodium Acetate | DMF | - | 100 | 5 | 3-Formylbenzyl acetate | Good |

Table 2: Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phthalimide | Potassium Phthalimide | DMF | - | 100 | 8 | N-(3-Formylbenzyl)phthalimide | ~85 |

| Secondary Amine | Piperidine | Ethanol | K2CO3 | Reflux | 6 | 3-(Piperidin-1-ylmethyl)benzaldehyde | ~80 |

| Azide | Sodium Azide | DMF/H2O | - | 25 | 12 | 3-(Azidomethyl)benzaldehyde | >95 |

| Imidazole | Imidazole | DMF | NaH | 25 | 4 | 3-((1H-Imidazol-1-yl)methyl)benzaldehyde | ~75 |

Table 3: Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Thiophenoxide | Sodium Thiophenoxide | Ethanol | - | 25 | 3 | 3-((Phenylthio)methyl)benzaldehyde | High |

| Thiocyanate | Potassium Thiocyanate | Acetone | - | Reflux | 4 | 3-(Thiocyanatomethyl)benzaldehyde | ~90 |

| Thiol | Thiophenol | DMF | K2CO3 | 25 | 2 | 3-((Phenylthio)methyl)benzaldehyde | ~95 |

Table 4: Reactions with Carbon Nucleophiles

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Cyanide | Sodium Cyanide | DMSO | - | 90 | 2 | 3-(Cyanomethyl)benzaldehyde | 87[1][2] |

| Malonate | Diethyl Malonate | Ethanol | Sodium Ethoxide | Reflux | 8 | Diethyl 2-(3-formylbenzyl)malonate | Good |

| Enolate | Ethyl Acetoacetate | Ethanol | Sodium Ethoxide | Reflux | 6 | Ethyl 2-(3-formylbenzyl)-3-oxobutanoate | Good |

Experimental Protocols

The following protocols provide detailed methodologies for key reactions of this compound with representative nucleophiles.

Williamson Ether Synthesis with Phenol (O-Nucleophile)

Reaction: this compound + Phenol → 3-(Phenoxymethyl)benzaldehyde

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K2CO3) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(phenoxymethyl)benzaldehyde.

Gabriel Synthesis of Primary Amine (N-Nucleophile)

Reaction:

-

This compound + Potassium Phthalimide → N-(3-Formylbenzyl)phthalimide

-

N-(3-Formylbenzyl)phthalimide + Hydrazine → 3-(Aminomethyl)benzaldehyde + Phthalhydrazide

Materials:

-

This compound (1.0 eq)

-

Potassium Phthalimide (1.1 eq)

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).[3][4][5]

-

Heat the mixture to 100°C and stir for 8-12 hours.

-

Cool the reaction mixture and pour it into water to precipitate the N-(3-formylbenzyl)phthalimide.

-

Filter the solid, wash with water, and dry.

-

To a suspension of the N-(3-formylbenzyl)phthalimide in ethanol, add hydrazine hydrate (1.5 eq).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture, and filter off the precipitated phthalhydrazide.

-

Concentrate the filtrate to obtain the crude 3-(aminomethyl)benzaldehyde, which can be further purified by distillation or chromatography.

Thioether Synthesis with Thiophenol (S-Nucleophile)

Reaction: this compound + Thiophenol → 3-((Phenylthio)methyl)benzaldehyde

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K2CO3) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of thiophenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add a solution of this compound (1.0 eq) in DMF.

-

Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with 1M NaOH solution, then with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

Alkylation of Diethyl Malonate (C-Nucleophile)

Reaction: this compound + Diethyl Malonate → Diethyl 2-(3-formylbenzyl)malonate

Materials:

-

This compound (1.0 eq)

-

Diethyl Malonate (1.2 eq)

-

Sodium Ethoxide (NaOEt) (1.2 eq)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise at room temperature.

-

After stirring for 30 minutes, add this compound (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography.

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow.

Conclusion

This compound is a highly reactive and synthetically useful building block. Its benzylic bromide functionality allows for facile nucleophilic substitution with a wide range of nucleophiles, providing a straightforward route to a diverse array of 3-substituted benzaldehyde derivatives. The aldehyde group can then be used for further transformations, making this compound a valuable precursor in multi-step syntheses. The choice of reaction conditions, particularly the nucleophile, solvent, and temperature, allows for control over the reaction outcome. This guide provides the necessary foundational knowledge and practical protocols to effectively utilize this compound in synthetic endeavors within academic and industrial research settings.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. syntheticpages.org [syntheticpages.org]

- 3. 3-(Phenoxymethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 5. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of 3-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzaldehyde is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the presence of two key reactive sites: an electrophilic aldehyde carbon and a benzylic bromide. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including pharmaceutical agents and molecular probes. Understanding and quantifying the electrophilicity of this compound is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic pathways.

This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing both theoretical and experimental approaches to its quantification. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this important synthetic intermediate.

Theoretical Framework of Electrophilicity

The electrophilicity of this compound is influenced by the electronic effects of its two functional groups: the aldehyde (-CHO) and the bromomethyl (-CH₂Br) group.

The aldehyde group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon susceptible to nucleophilic attack. The reactivity of the aldehyde is further modulated by the substituent on the aromatic ring.

The bromomethyl group, situated at the meta position, primarily exerts an electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect influences the electron density at the carbonyl carbon, thereby modulating its electrophilicity.

Hammett Analysis for Predicting Reactivity

The Hammett equation, a linear free-energy relationship, provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction of the substituted compound.

-

k₀ is the rate constant for the reaction of the unsubstituted compound.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

The bromomethyl group has a reported meta Hammett constant (σm) of approximately +0.11.[1] This positive value indicates that the bromomethyl group is electron-withdrawing, which is expected to increase the electrophilicity of the benzaldehyde moiety. A positive ρ value for a reaction, such as nucleophilic addition to the aldehyde, would suggest that electron-withdrawing groups accelerate the reaction.[2]

Quantitative Electrophilicity Data

| Compound | Substituent | Hammett Constant (σm) | Mayr's Electrophilicity (E) in DMSO | Data Source |

| Benzaldehyde | -H | 0.00 | Not available in database | - |

| 3-Chlorobenzaldehyde | -Cl | +0.37 | Available in database | [3][4] |

| 3-Fluorobenzaldehyde | -F | +0.34 | Available in database | [3][4] |

| This compound | -CH₂Br | +0.11 | Not experimentally determined | [1] |

| 3-Methylbenzaldehyde | -CH₃ | -0.07 | Not available in database | [5] |

Table 1: Comparison of Hammett Constants and Availability of Mayr's Electrophilicity Parameters for Substituted Benzaldehydes.

Based on the Hammett constant, the electrophilicity of this compound is expected to be greater than that of benzaldehyde and 3-methylbenzaldehyde but less than that of 3-chlorobenzaldehyde and 3-fluorobenzaldehyde.

Experimental Protocols for Determining Electrophilicity

The electrophilicity of this compound can be experimentally determined by measuring the kinetics of its reaction with a reference nucleophile. Mayr's electrophilicity scale is a widely accepted method for such quantification.[6][7]

Experimental Workflow for Kinetic Measurements

Caption: Workflow for the experimental determination of electrophilicity.

Detailed Methodology: Kinetic Study using UV-Vis Spectroscopy

Objective: To determine the second-order rate constant for the reaction of this compound with a reference nucleophile (e.g., a specific enamine or carbanion from Mayr's database).[8]

Materials:

-

This compound (synthesis can be performed as described in the literature[9])

-

Reference nucleophile (e.g., N-isobutenylpyrrolidine)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

Standard laboratory glassware

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.

-

Prepare a series of stock solutions of the reference nucleophile at different known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.) in the same solvent.

-

-

Kinetic Measurements:

-

Set the UV-Vis spectrophotometer to a wavelength where the reactants and products have distinct absorbance profiles. The disappearance of the aldehyde or the appearance of the product can be monitored.[10]

-

Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 20 °C).

-

Place a cuvette containing the this compound solution in the cell holder and allow it to thermally equilibrate.

-

Initiate the reaction by injecting a small volume of the nucleophile stock solution into the cuvette, ensuring rapid mixing.

-

Immediately start recording the absorbance at the chosen wavelength as a function of time.

-

Repeat the experiment for each concentration of the nucleophile.

-

-

Data Analysis:

-